molecular formula C10H19ClNO5P B1622200 (E)-2-Chloro-3-dimethoxyphosphoryloxy-N,N-diethyl-but-2-enamide CAS No. 297-99-4

(E)-2-Chloro-3-dimethoxyphosphoryloxy-N,N-diethyl-but-2-enamide

Cat. No.: B1622200
CAS No.: 297-99-4
M. Wt: 299.69 g/mol
InChI Key: RGCLLPNLLBQHPF-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-Chloro-3-dimethoxyphosphoryloxy-N,N-diethyl-but-2-enamide is a synthetic organophosphate compound. It is part of the human exposome, which encompasses all the exposures an individual encounters throughout their lifetime and how these exposures relate to health .

Chemical Reactions Analysis

(E)-2-Chloro-3-dimethoxyphosphoryloxy-N,N-diethyl-but-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(E)-2-Chloro-3-dimethoxyphosphoryloxy-N,N-diethyl-but-2-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-2-Chloro-3-dimethoxyphosphoryloxy-N,N-diethyl-but-2-enamide involves its interaction with specific molecular targets and pathways. As an organophosphate, it likely inhibits acetylcholinesterase, an enzyme associated with the nervous system. This inhibition leads to the accumulation of acetylcholine, resulting in overstimulation of the nervous system .

Comparison with Similar Compounds

(E)-2-Chloro-3-dimethoxyphosphoryloxy-N,N-diethyl-but-2-enamide can be compared with other organophosphate compounds, such as dichlorvos (2,2-dichlorovinyl dimethyl phosphate). While both compounds inhibit acetylcholinesterase, this compound has unique structural features that may result in different biological activities and applications .

Similar compounds include:

  • Dichlorvos (2,2-dichlorovinyl dimethyl phosphate)
  • Malathion (diethyl 2-[(dimethoxyphosphinothioyl)thio]butanedioate)
  • Parathion (diethyl 4-nitrophenyl phosphorothioate)

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .

Properties

CAS No.

297-99-4

Molecular Formula

C10H19ClNO5P

Molecular Weight

299.69 g/mol

IUPAC Name

[(E)-3-chloro-4-(diethylamino)-4-oxobut-2-en-2-yl] dimethyl phosphate

InChI

InChI=1S/C10H19ClNO5P/c1-6-12(7-2)10(13)9(11)8(3)17-18(14,15-4)16-5/h6-7H2,1-5H3/b9-8+

InChI Key

RGCLLPNLLBQHPF-CMDGGOBGSA-N

Isomeric SMILES

CCN(CC)C(=O)/C(=C(/C)\OP(=O)(OC)OC)/Cl

SMILES

CCN(CC)C(=O)C(=C(C)OP(=O)(OC)OC)Cl

Canonical SMILES

CCN(CC)C(=O)C(=C(C)OP(=O)(OC)OC)Cl

boiling_point

at 0.2kPa: 162 °C

density

Relative density (water = 1): 1.2

melting_point

-45.0 °C
-45 °C

297-99-4
13171-21-6

physical_description

COLOURLESS-TO-YELLOW OILY LIQUID.

solubility

3.34 M
Solubility in water: miscible

vapor_pressure

1.65e-05 mmHg
Vapor pressure, Pa at 20 °C: 0.0033

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-Chloro-3-dimethoxyphosphoryloxy-N,N-diethyl-but-2-enamide
Reactant of Route 2
Reactant of Route 2
(E)-2-Chloro-3-dimethoxyphosphoryloxy-N,N-diethyl-but-2-enamide
Reactant of Route 3
Reactant of Route 3
(E)-2-Chloro-3-dimethoxyphosphoryloxy-N,N-diethyl-but-2-enamide
Reactant of Route 4
Reactant of Route 4
(E)-2-Chloro-3-dimethoxyphosphoryloxy-N,N-diethyl-but-2-enamide
Reactant of Route 5
(E)-2-Chloro-3-dimethoxyphosphoryloxy-N,N-diethyl-but-2-enamide
Reactant of Route 6
Reactant of Route 6
(E)-2-Chloro-3-dimethoxyphosphoryloxy-N,N-diethyl-but-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.